molecular formula C32H57F3N2O16 B13351197 1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Cat. No.: B13351197
M. Wt: 782.8 g/mol
InChI Key: NSSGQMUFUSRSIP-UHFFFAOYSA-N
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Description

1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is a complex organic compound with a unique structure It consists of a pyrrole ring substituted with a long polyether chain and an amino group, and it is stabilized as a trifluoroacetate salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate typically involves multiple steps:

    Formation of the Polyether Chain: The polyether chain can be synthesized through a stepwise polymerization of ethylene oxide or other suitable monomers under controlled conditions.

    Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Coupling of the Polyether Chain to the Pyrrole Ring: This step involves the use of coupling agents such as carbodiimides to link the polyether chain to the pyrrole ring.

    Formation of the Trifluoroacetate Salt: The final compound is obtained by treating the product with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The amino group and the pyrrole ring can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: It can be used in the development of advanced materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate involves its interaction with molecular targets such as proteins and cell membranes. The polyether chain allows for insertion into lipid bilayers, while the amino group can form hydrogen bonds with target molecules. The pyrrole ring may participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione: Lacks the trifluoroacetate salt, which may affect its solubility and stability.

    1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione hydrochloride: Similar structure but different counterion, which can influence its chemical properties.

Uniqueness

1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate salt, which enhances its stability and solubility in various solvents. This makes it particularly useful in applications where these properties are critical.

Properties

Molecular Formula

C32H57F3N2O16

Molecular Weight

782.8 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H56N2O14.C2HF3O2/c31-3-5-35-7-9-37-11-13-39-15-17-41-19-21-43-23-25-45-27-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-8-36-6-4-32-29(33)1-2-30(32)34;3-2(4,5)1(6)7/h1-2H,3-28,31H2;(H,6,7)

InChI Key

NSSGQMUFUSRSIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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